3H-1,2,4-Triazole-3-thione
Description
Properties
CAS No. |
36143-39-2 |
|---|---|
Molecular Formula |
C2HN3S |
Molecular Weight |
99.12 g/mol |
IUPAC Name |
1,2,4-triazole-3-thione |
InChI |
InChI=1S/C2HN3S/c6-2-3-1-4-5-2/h1H |
InChI Key |
PYRFHJUXDGQZPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=S)N=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 3H-1,2,4-Triazole-3-thione can be synthesized through several methods. One common approach involves the cyclization of thiosemicarbazide with formic acid or formamide under acidic or basic conditions . Another method includes the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of cost-effective and scalable processes. For example, the reaction of thiosemicarbazide with carbon disulfide in the presence of a base, followed by acidification, is a widely used method .
Chemical Reactions Analysis
Types of Reactions: 3H-1,2,4-Triazole-3-thione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert it into corresponding thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed
Major Products:
Oxidation: Disulfides, sulfoxides.
Reduction: Thiols.
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
3H-1,2,4-Triazole-3-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It exhibits significant antimicrobial, antifungal, and antiviral activities
Medicine: It has potential as an anticancer agent and is being studied for its role in enzyme inhibition and as a therapeutic agent for various diseases
Mechanism of Action
The mechanism of action of 3H-1,2,4-Triazole-3-thione involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: It can inhibit enzymes such as acetylcholinesterase, which is crucial for its potential use in treating neurodegenerative diseases.
Antimicrobial Activity: It disrupts the cell membrane integrity of microorganisms, leading to cell death.
Anticancer Activity: It induces apoptosis in cancer cells by interacting with specific cellular pathways.
Comparison with Similar Compounds
1,2,3-Triazole Derivatives
1,2,3-Triazoles, unlike 1,2,4-triazoles, are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), yielding hybrids with distinct biological profiles. For example, 1,2,3-triazole/1,2,4-triazole hybrids exhibit aromatase inhibition (IC₅₀ values < 10 µM) due to enhanced π-π stacking and hydrogen bonding . In contrast, 3H-1,2,4-triazole-3-thione derivatives achieve higher yields (e.g., 91% for intermediate 4 ) through hydrazine-mediated cyclization , suggesting divergent synthetic efficiencies.
1,2,4-Triazole-3-Thiol vs. This compound
The thiol-thione tautomerism significantly impacts reactivity. 1,2,4-Triazole-3-thiol derivatives, such as CP 55 , form Schiff bases with aldehydes for antimicrobial applications , while the thione form (e.g., compound 3 in ) lacks enzyme substrate activity due to its small size and minimal binding interactions . Substitution at C5 (e.g., phenyl in 4 ) restores activity by enabling hydrophobic interactions with nucleoside phosphorylases .
Substituted Derivatives
- 5-Phenyl-1,2,4-triazole-3-thione : This derivative acts as a nucleoside phosphorylase substrate, unlike the unsubstituted analog, highlighting the role of aryl groups in enzyme recognition .
- 4-Amino-5-(3-fluorophenyl): Synthesized in 85% yield via thiocarbohydrazide fusion, this derivative serves as a precursor for anticancer agents, leveraging fluorine’s electronegativity for target binding .
Fused and Bicyclic Systems
Fusion with indole or thiadiazole rings (e.g., ) introduces π-π stacking and C...C interactions (3.288–3.349 Å), improving crystallinity and stability. Such systems exhibit antimicrobial activity via intermolecular interactions absent in simpler triazoles .
Metal Complexes
Transition metal complexes of this compound derivatives (e.g., with Cu²⁺ or Co²⁺) demonstrate enhanced antibacterial properties due to chelation effects, which disrupt microbial membranes .
Data Tables
Table 1: Key Derivatives and Properties
Table 2: Enzymatic and Pharmacokinetic Comparisons
Research Findings and Implications
- Enzyme Inhibition : 1,2,4-Triazole-3-thione derivatives inhibit metallo-β-lactamases (MBLs) via unique binding modes. Compound IIIA binds L1 MBL’s dizinc site, while IIIB adopts a reversed orientation, suggesting flexibility in inhibitor design .
- Structural Insights : Crystallographic studies reveal that fused systems (e.g., indole-triazole) stabilize molecular packing via Hirshfeld interactions, critical for solid-state applications .
Biological Activity
3H-1,2,4-Triazole-3-thione is a member of the triazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including antimicrobial, antifungal, anticancer, and anticonvulsant properties. This article explores the biological activity of this compound through various studies and findings.
Overview of Biological Activities
The biological activities of this compound derivatives can be summarized as follows:
- Antimicrobial Activity : These compounds exhibit significant antibacterial and antifungal properties. They inhibit the growth of various pathogens by disrupting cellular processes.
- Anticancer Properties : Certain derivatives have shown antiproliferative effects against cancer cell lines, indicating potential use in cancer therapy.
- Anticonvulsant Effects : Some derivatives demonstrate efficacy in reducing seizure activity in animal models, suggesting their role as potential antiepileptic drugs.
- Other Activities : Additional pharmacological effects include anti-inflammatory and analgesic properties.
Antimicrobial Activity
Research indicates that this compound compounds possess notable antimicrobial activity. For instance, a study evaluated a series of Mannich bases derived from this compound and found that several exhibited significant antibacterial and antifungal activities against strains such as Staphylococcus aureus and Escherichia coli .
| Compound | Activity Type | Tested Strains | Results |
|---|---|---|---|
| 5a | Antibacterial | S. aureus | Significant inhibition |
| 5b | Antifungal | Candida albicans | Moderate inhibition |
Anticancer Activity
The antiproliferative effects of triazole derivatives were assessed against various cancer cell lines. In one study, modified triazole compounds showed potent activity against MCF-7 (breast cancer) and Bel-7402 (liver cancer) cell lines . The structure-activity relationship (SAR) analysis indicated that substitutions at specific positions on the triazole ring enhanced biological activity.
Anticonvulsant Activity
The anticonvulsant potential of this compound was highlighted in studies where derivatives were tested using the Maximal Electroshock (MES) method. Compounds such as TP-315 demonstrated significant anticonvulsant effects without exhibiting neurotoxicity .
| Compound | MES Test Result | Neurotoxicity Assessment | Remarks |
|---|---|---|---|
| TP-315 | Active | No neurotoxic effects | Promising candidate for epilepsy treatment |
| TP-10 | Active | Mild neurotoxic effects | Requires further evaluation |
Case Studies
- Study on TP-315 : In a comprehensive study involving chronic administration of TP-315 to Albino Swiss mice, researchers assessed its impact on internal organ function through biochemical and histopathological examinations. The results indicated no nephrotoxic or hepatotoxic effects, supporting its safety profile for long-term use .
- Anticancer Screening : A series of substituted 1,2,4-triazole derivatives were screened against various human cancer cell lines. The most active compounds were those with halogen substitutions at the 5-position of the triazole ring .
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 3H-1,2,4-triazole-3-thione derivatives, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, 4-(p-tolyl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is synthesized via nucleophilic substitution of thiourea derivatives, followed by cyclization under acidic conditions . Optimizing temperature, solvent polarity (e.g., ethanol or DMF), and catalyst use (e.g., HCl) can improve yields. Industrial-scale methods employ continuous flow reactors to enhance efficiency .
Q. Which spectroscopic techniques are critical for characterizing this compound derivatives, and how are computational methods integrated?
- Methodological Answer : IR spectroscopy identifies thione (-C=S) and triazole ring vibrations (1,450–1,600 cm⁻¹), while and NMR confirm substituent positions and tautomeric forms . Density functional theory (DFT) calculations (e.g., B3LYP/6-311G(d,p)) validate experimental spectra by predicting vibrational frequencies and chemical shifts. For example, DFT-derived HOMO-LUMO energies correlate with electronic properties for biological activity predictions .
Q. What biological activities are commonly reported for this compound derivatives, and how are they benchmarked?
- Methodological Answer : Derivatives exhibit antimicrobial, anticancer, and anti-inflammatory activities. For instance, 4-methyl-5-(5-methylimidazol-4-yl)-4H-triazole-3-thione showed superior anti-inflammatory effects compared to indomethacin in murine models . Bioactivity is assessed via in vitro assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) and compared to standard drugs to establish efficacy thresholds .
Advanced Research Questions
Q. How do tautomeric equilibria and conformational flexibility impact the physicochemical and biological properties of 3H-1,2,4-triazole-3-thiones?
- Methodological Answer : Tautomerism (thione-thiol equilibria) affects solubility and binding affinity. DFT-based molecular energy profiles reveal preferred conformers; e.g., torsion angle scans (from -180° to +180°) identify low-energy states critical for ligand-receptor interactions . Synchronicity indices in transition-state analysis (CBS-QB3 methods) quantify asynchronous processes during tautomerization, influencing reactivity .
Q. What computational strategies resolve contradictions in reported biological activity data for structurally similar derivatives?
- Methodological Answer : Molecular docking and QSAR models explain activity variations. For example, 4-amino-2,4-dihydro-5-(2-methylphenyl)-3H-1,2,4-triazole-3-thione binds L1 metallo-β-lactamase via a dizinc active site, validated by crystallography . Discrepancies in antimicrobial potency may arise from substituent electronic effects (e.g., electron-withdrawing groups enhance thione reactivity) .
Q. How can in silico toxicity prediction models guide the prioritization of this compound derivatives for pharmacological screening?
- Methodological Answer : Tools like GUSAR-online predict acute toxicity (LD₅₀) based on structural descriptors. For 5-(dimethoxyphenyl)-triazole-3-thiones, low predicted toxicity (LD₅₀ > 500 mg/kg) prioritizes compounds for in vivo testing, reducing experimental attrition . ADME properties (e.g., LogP, PSA) are modeled to optimize bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
